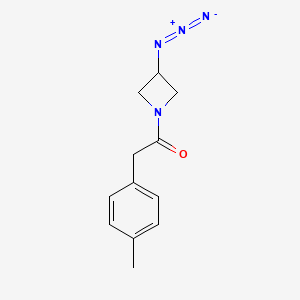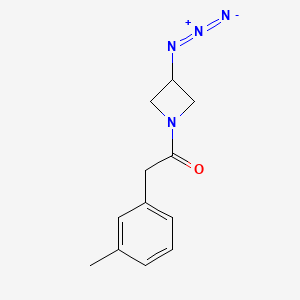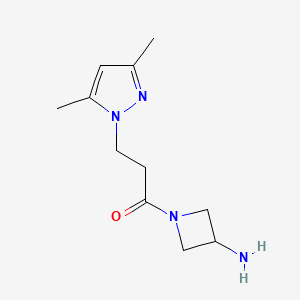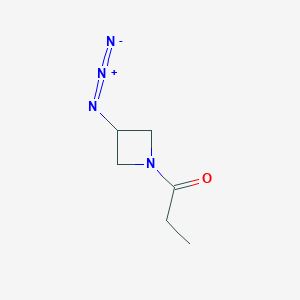
2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine
Übersicht
Beschreibung
2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine, also known by its CAS number of 1238-60-8, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a colorless, crystalline solid with a melting point of 128-129°C and a molecular weight of 250.2 g/mol. 2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine is a type of heterocyclic compound, containing both nitrogen and chlorine atoms in its structure. This compound has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, as well as in research applications.
Wissenschaftliche Forschungsanwendungen
Pyrazine Derivatives: Pharmacological Potentials
Pyrazine derivatives, including compounds like 2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine, have been a focal point of research due to their wide range of pharmacological effects. These derivatives demonstrate significant antibacterial, antifungal, anticancer, antidiabetic, and antiviral activities. Their pharmacological diversity has prompted extensive research to explore these compounds as potential therapeutic agents. The structural variety within pyrazine derivatives enables the development of novel compounds with enhanced efficacy and specificity for various biological targets. The ongoing exploration aims to rationalize the biological activities observed, facilitating the creation of more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).
Spin Crossover in Pyrazine Ligands
Research into pyrazine ligands, such as 2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine, has extended into the field of spin crossover (SCO) phenomena, particularly with iron(II) complexes. SCO-active complexes display reversible transitions between low-spin and high-spin states, triggered by changes in temperature, pressure, or light. The study of these complexes, including their synthesis, magnetic properties, and potential applications, reveals the importance of pyrazine-based ligands in developing advanced materials with tunable magnetic and optical properties. This research holds promise for innovations in data storage, sensors, and display technologies (Olguín & Brooker, 2011).
Control Strategies for Pyrazines in Food
The generation of pyrazines through the Maillard reaction (MR) significantly impacts food flavor, contributing to baking, roasted, and nutty flavors. Control strategies for pyrazine generation have been explored, highlighting the role of amino acids, peptides, and emerging technologies in enhancing or suppressing pyrazine formation. These strategies are critical for optimizing food flavor profiles and reducing undesirable off-flavors or harmful by-products. The research offers valuable insights for the food industry in achieving controlled pyrazine levels, thereby enhancing food quality and consumer satisfaction (Yu et al., 2021).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide molecules, related to pyrazine derivatives, have showcased remarkable functionalities in organic synthesis, catalysis, and medicinal applications. These compounds serve as versatile synthetic intermediates, forming metal complexes and catalyzing various chemical reactions. Their biological importance is underlined by potent anticancer, antibacterial, and anti-inflammatory activities. The integration of pyrazine units into heterocyclic N-oxides broadens the scope of these compounds in drug development and organic chemistry, offering new pathways for synthesizing complex molecules and exploring novel therapeutic agents (Li et al., 2019).
Wirkmechanismus
Target of Action
Compounds with the pyrrolopyrazine scaffold, which 2-chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine contains, have exhibited a wide range of biological activities .
Mode of Action
Pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been known to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of similar compounds suggest that they are likely to be metabolized and eliminated by both metabolism and renal clearance .
Result of Action
Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The stability and efficacy of similar compounds are known to be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
2-chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N3/c9-6-7(13-3-2-12-6)14-4-1-8(10,11)5-14/h2-3H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUIIDVTAGVFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















